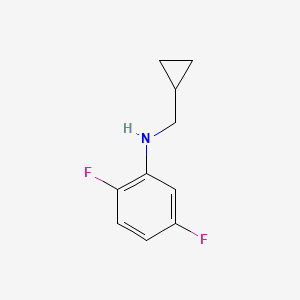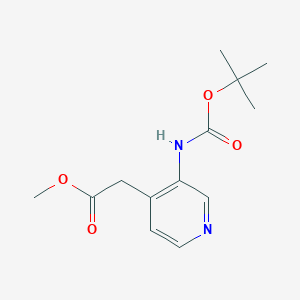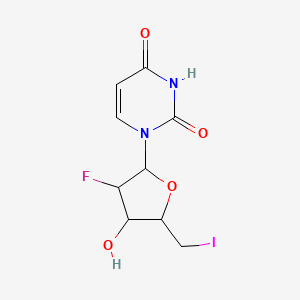
N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline: is an organic compound that features a cyclopropyl group, a fluorine atom, and a methyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclopropylation: The synthesis begins with the formation of the cyclopropyl group. This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or through the Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple.
Amination: The final step involves the coupling of the cyclopropyl and fluorinated intermediates with aniline under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry: The compound is also used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, while the cyclopropyl group can affect its metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- N-(1-cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Comparison: N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline is unique due to the presence of both the fluorine atom and the cyclopropyl group. These structural features distinguish it from similar compounds, which may lack one or both of these groups. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropyl group can influence its conformational flexibility and binding interactions.
Eigenschaften
Molekularformel |
C12H16FN |
|---|---|
Molekulargewicht |
193.26 g/mol |
IUPAC-Name |
N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-8-3-6-11(7-12(8)13)14-9(2)10-4-5-10/h3,6-7,9-10,14H,4-5H2,1-2H3 |
InChI-Schlüssel |
FLGDKEQRQNWYMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(C)C2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane](/img/structure/B15094285.png)
![5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B15094288.png)
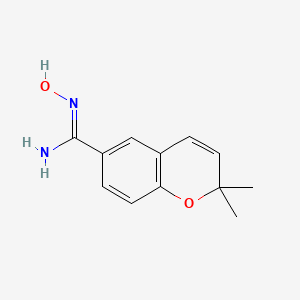

![(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one](/img/structure/B15094310.png)
![acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15094314.png)
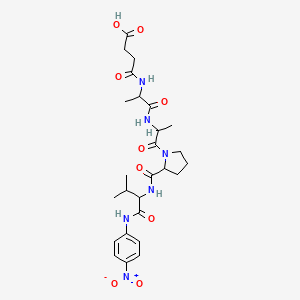
![N-methyl-1-azabicyclo[3.2.1]octan-6-amine](/img/structure/B15094330.png)

